Testosterone propionate

概要

説明

プロピオン酸テストステロンは、合成アンドロゲンおよびアナボリックステロイドです。テストステロンのエステル化された形態であり、具体的にはテストステロンの17βプロピオン酸エステルです。この化合物は、他のテストステロンエステルと比較して、比較的短い半減期と急速な作用開始が知られています。 1937年に最初に医療用として導入され、主に男性のテストステロン値の低下治療や女性における特定の乳がんの治療に使用されてきました .

準備方法

合成経路と反応条件

プロピオン酸テストステロンは、テストステロンをプロピオン酸でエステル化することにより合成されます。反応は通常、硫酸または塩酸などの触媒を使用してエステル化プロセスを促進します。 反応は、制御された温度条件下で行われ、望ましいエステルが有意な副反応なしに生成されることを保証します .

工業的生産方法

工業的環境では、プロピオン酸テストステロンの生産には大規模なエステル化プロセスが関与します。原料であるテストステロンとプロピオン酸は、触媒の存在下で反応します。その後、反応混合物を蒸留や結晶化などのさまざまな技術で精製して、純粋なプロピオン酸テストステロンを得ます。 最終製品は、多くの場合、医療用に注射液に製剤化されます .

化学反応の分析

反応の種類

プロピオン酸テストステロンは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: 化合物は酸化されて、さまざまな酸化生成物を生成できます。

還元: 還元反応は、プロピオン酸テストステロンを他の還元された形態のテストステロンに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生じることができ、還元はさまざまな還元されたステロイドを生じることがあります .

科学研究の用途

プロピオン酸テストステロンは、幅広い科学研究の用途があります。

科学的研究の応用

Testosterone propionate is a synthetic form of testosterone, a primary male sex hormone, that has been utilized in various applications, ranging from treating hormonal imbalances to promoting muscle growth. It is an androgen and anabolic steroid that exerts its effects by binding to androgen receptors in cells, influencing gene expression and protein synthesis .

Scientific Research Applications

This compound in stem cell research

this compound has been shown to promote the proliferation and survival of bone marrow-derived mesenchymal stem cells in a dose-dependent manner . These cells are multipotent stromal cells that can differentiate into various cell types, including bone, cartilage, and fat cells . Research indicates that this compound, at a concentration of 10-8 M, can promote the proliferation and maintain the viability of these stem cells . Furthermore, this compound can induce mesenchymal stem cells’ polarization and increase their cytotoxicity on K562 leukemia cell line without altering their differentiation capacities .

Effects on metabolic processes

Studies have investigated the impact of this compound on nitrogen, electrolyte, water, and energy metabolism . A study on eunuchoids treated with this compound observed a notable increase in body weight, ranging from 1.5 to 2.0 kg in 10 days and 4.5 to 8.5 kg in 28 to 64 days . This weight gain was accompanied by facial fullness, and in some cases, edema, indicating increased water retention . Some patients also reported an increase in food intake . These findings suggest that this compound can influence metabolic processes related to weight gain, nitrogen balance, and water retention .

Parkinson's disease research

Research has explored the effects of this compound on motor alterations and dopaminergic damage in a rat model of Parkinson's disease . Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons, leading to motor deficits . A study involving male rats treated with reserpine, a drug that induces parkinsonism, found that chronic administration of this compound improved motor behavior and protected against dopaminergic damage .

Veterinary Applications

This compound has applications in veterinary medicine, specifically in heifers to stimulate maximal growth .

Androgen Deficiency

This compound can be used for the treatment of testosterone deficiency . Studies have shown that after abstinence from AAS, former users displayed significantly smaller testicular volumes and lower serum testosterone levels .

Development of Anabolic Steroids

Anabolic-androgenic steroids (AAS) effects

this compound is an anabolic-androgenic steroid (AAS), and it is a synthetic derivative of testosterone . AAS are known for their ability to promote muscle growth (anabolic effects) and the development of male characteristics (androgenic effects) . Studies have shown long-term consumption of supraphysiologic doses of AAS is associated with higher values of inter- and intra-AEMD in healthy young bodybuilders .

Alternatives to this compound

Due to the need of frequent injections to maintain stable and high androgen concentrations, studies have explored the use of testosterone undecanoate as a long-acting alternative to this compound in research .

Transdermal Applications

作用機序

類似化合物との比較

類似化合物

- テストステロンエナント酸エステル

- テストステロンシпионаート

- テストステロンウンデカノアート

- テストステロンフェニルプロピオネート

比較

プロピオン酸テストステロンは、その短い半減期と急速な作用開始により、テストステロンエステルの中でユニークです。これは、テストステロンエナント酸エステルやテストステロンシпионаートなどの長効性エステルと比較して、より頻繁な投与が必要になります。 プロピオン酸テストステロンの急速な作用は、迅速な効果が望まれる特定の治療設定では有利になる可能性があります .

生物活性

Testosterone propionate (TP) is a synthetic derivative of testosterone, an androgenic steroid hormone that plays a crucial role in various biological processes. This article examines the biological activity of this compound, focusing on its effects on cellular proliferation, viability, and its broader implications in therapeutic applications.

Overview of this compound

This compound is an oil-soluble, short-acting ester of testosterone. It is primarily used in androgen replacement therapy and has been shown to have strong androgenic effects along with moderate anabolic properties. Its mechanism of action involves binding to androgen receptors (AR), leading to the regulation of gene expression associated with male sexual characteristics and muscle growth .

Upon administration, this compound is hydrolyzed to release testosterone, which then binds to ARs in target tissues. This hormone-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate transcriptional activity. The biological effects include:

- Cell Proliferation : TP has been shown to promote the proliferation of various cell types, including bone marrow-derived mesenchymal stem cells (BM-MSCs) at specific concentrations (10^-8 M) without affecting their differentiation capabilities .

- Cytotoxicity : In studies involving K562 leukemia cells, TP increased the cytotoxicity of BM-MSCs, suggesting a potential therapeutic role in cancer treatment .

- Polarization : TP induces polarization of BM-MSCs towards a pro-inflammatory phenotype, which may enhance their immune-modulatory functions .

1. Effects on Bone Marrow-Derived Mesenchymal Stem Cells

A recent study evaluated the impact of TP on BM-MSCs, revealing significant findings:

- Proliferation and Viability : TP treatment led to increased cell division rates and viability at concentrations up to 10^-8 M. Higher concentrations resulted in decreased viability due to cytotoxic effects .

- Polarization and Cytotoxicity : TP enhanced the polarization of BM-MSCs and their cytotoxic effect on K562 cells, indicating a dual role in promoting stem cell functions while exerting anti-leukemic effects .

2. Clinical Observations

Historical clinical studies have documented the effects of this compound on various physiological parameters:

- Epiphyseal Closure : In patients receiving TP doses ranging from 15 mg to 60 mg weekly over 15 months, no significant advancement in epiphyseal closure was observed until doses exceeded 105 mg per week, which accelerated epiphyseal union by approximately two years .

- Body Weight Changes : Long-term administration resulted in notable increases in body weight (1.5 to 8.5 kg) within weeks, attributed to both water retention and muscle mass increase .

Comparative Analysis of Biological Effects

| Parameter | This compound | Other Androgens |

|---|---|---|

| Androgenic Activity | High | Variable |

| Anabolic Activity | Moderate | High (e.g., Nandrolone) |

| Proliferation Effect on MSCs | Yes (dose-dependent) | Varies |

| Cytotoxicity on Cancer Cells | Yes | Limited |

特性

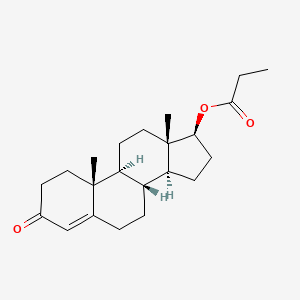

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMMFKSKQVNJMI-BLQWBTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036515 | |

| Record name | Testosterone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992), Solid | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 76.1 °F (NTP, 1992), 5.02e-03 g/L | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57-85-2 | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone, propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone propionate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testosterone propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-en-3-one, 17-(1-oxopropoxy)-, (17.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Testosterone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Testosterone propionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI93Z9138A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 to 252 °F (NTP, 1992), 118-123 °C | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。